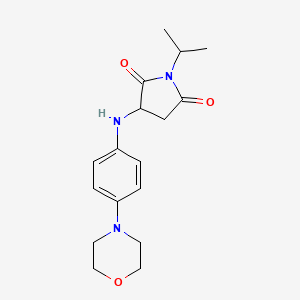

1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-morpholin-4-ylanilino)-1-propan-2-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12(2)20-16(21)11-15(17(20)22)18-13-3-5-14(6-4-13)19-7-9-23-10-8-19/h3-6,12,15,18H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXVGPJUFBEBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds have shown promise as anticancer agents. The incorporation of the morpholinophenyl group enhances the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. Studies have demonstrated that similar compounds can inhibit key enzymes involved in cancer cell proliferation, making this compound a candidate for further investigation in cancer therapeutics .

- JAK Inhibition : The compound has been studied for its potential as a Janus kinase (JAK) inhibitor. JAK inhibitors are critical in treating various inflammatory and autoimmune diseases, as they interfere with the signaling pathways that lead to inflammation. The structural characteristics of 1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione suggest it may effectively bind to JAK enzymes, thereby inhibiting their activity .

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The morpholine ring may contribute to the compound's ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells .

Pharmacological Insights

- Pharmacokinetics and Bioavailability : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies on similar compounds indicate that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. This knowledge aids in optimizing the compound for clinical use .

- Synergistic Effects with Other Drugs : Preliminary studies suggest that this compound may have synergistic effects when combined with other pharmacological agents. For instance, co-administration with existing cancer therapies could enhance efficacy while potentially reducing side effects associated with higher doses of conventional drugs .

Case Studies and Experimental Data

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro; suggested mechanism involves apoptosis induction. |

| Study 2 | JAK Inhibition | Identified as a potent inhibitor of JAK enzymes; effective in reducing inflammatory markers in animal models. |

| Study 3 | Neuroprotection | Showed reduced oxidative stress in neuronal cells; potential for treating Alzheimer’s disease-related symptoms. |

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 1-isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can be contextualized through comparisons with structurally related pyrrolidine-2,5-dione derivatives. Key analogues and their properties are summarized below:

Table 1: Comparative Analysis of Pyrrolidine-2,5-Dione Derivatives

Key Observations:

Substituent Effects on Activity: The morpholinophenylamino group in the target compound likely contributes to receptor binding or channel modulation, as seen in Compound 4’s anticonvulsant efficacy . In contrast, aryloxy substituents (e.g., 4-bromophenyloxy) show weaker GABA-T inhibition, suggesting the morpholine moiety’s superiority in targeting neurological pathways . Isopropyl at the 1-position may enhance metabolic stability and blood-brain barrier penetration compared to bulkier groups (e.g., acetylphenyl), though direct data are lacking .

Linker Optimization: Derivatives with methylene linkers (e.g., Compound 4’s propyl chain) exhibit stronger anticonvulsant activity than those with acetamide linkers, emphasizing the importance of flexible spacers . The target compound’s direct attachment of morpholinophenylamino may limit conformational flexibility but improve target specificity.

Core Modifications :

- Replacing tetrazole with pyrrolidine-2,5-dione in MBX-2982 derivatives doubled agonistic activity, underscoring the core’s role in GPCR activation . This suggests the target compound’s core could similarly optimize receptor interactions.

Mechanistic and Pharmacological Insights

- Its morpholinophenyl group may target sodium or calcium channels, akin to Compound 4’s balanced inhibition of voltage-gated channels .

- Enzyme Inhibition : Unlike 4-bromophenyloxy derivatives, the target compound’s morpholine group may reduce direct GABA-T inhibition but improve allosteric modulation .

- GPCR Modulation : Analogous to MBX-2982, the pyrrolidine-2,5-dione core could enhance GPR119 agonism, though this requires experimental validation .

Biological Activity

1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 252.34 g/mol

This structure features a pyrrolidine core with an isopropyl group and a morpholinophenyl substituent, which are crucial for its biological interactions.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied as a selective inhibitor of ALK-2 (activin receptor-like kinase 2), which plays a significant role in various cellular processes including cell differentiation and proliferation .

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds, including this compound, possess antimicrobial properties. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis by inhibiting the InhA enzyme involved in fatty acid biosynthesis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study highlighted its ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The presence of the morpholine moiety is believed to enhance its interaction with cellular targets, promoting cytotoxic effects against tumor cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Inhibition of Mycobacterium tuberculosis :

- Cytotoxicity in Cancer Models :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for preparing 1-isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione?

A one-pot synthesis method using copper(I) iodide (CuI) as a catalyst in tetrahydrofuran (THF) is recommended. This approach involves conjugate addition of amines to maleimide derivatives, yielding pyrrolidine-2,5-dione scaffolds with high efficiency (82% yield reported for analogous compounds) . Key steps include:

- Starting with maleimide precursors (e.g., 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate).

- Introducing amines (e.g., 4-morpholinoaniline) under catalytic conditions.

- Optimizing reaction time and temperature to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Combine nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) for structural validation:

- ¹H NMR : Identify aromatic protons (δ 7.5–8.7 ppm for morpholinophenyl groups) and pyrrolidine backbone signals (δ 2.5–4.0 ppm) .

- IR : Confirm carbonyl stretches (1665–1680 cm⁻¹ for pyrrolidine-2,5-dione) and amine N-H bonds (3050–3300 cm⁻¹) .

- MS : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How does the morpholino group influence the compound’s physicochemical properties?

The 4-morpholinophenyl substituent enhances solubility in polar solvents (e.g., DMSO, THF) due to its hydrophilic oxygen atoms. It may also modulate electronic effects on the pyrrolidine core, affecting reactivity in downstream derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying amine substituents?

Systematically analyze steric and electronic factors:

- Steric hindrance : Bulky isopropyl groups may reduce accessibility of the amine to the maleimide core. Use computational modeling (e.g., DFT) to predict spatial constraints .

- Electronic effects : Electron-donating groups (e.g., morpholino) increase nucleophilicity, improving yields. Compare with electron-withdrawing substituents (e.g., nitro groups) in control experiments .

- Reaction monitoring : Employ in-situ techniques like HPLC or FTIR to track intermediate formation and optimize reaction termination points .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- In vitro assays : Screen for kinase or protease inhibition using fluorescence-based assays, leveraging the maleimide core’s affinity for cysteine residues .

- Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina, guided by X-ray crystallography data of analogous compounds .

- Metabolic stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes) to identify metabolic hotspots .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

- pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS. The morpholino group may confer resistance to acidic hydrolysis compared to non-cyclic amines .

- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines to assess degradation pathways .

Q. What computational methods are effective for predicting reactivity in derivative synthesis?

- DFT calculations : Optimize transition states for amine addition to maleimide, focusing on orbital interactions (e.g., HOMO-LUMO gaps) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with reaction rates to design derivatives with targeted bioactivity .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways to identify optimal solvents for regioselective modifications .

Methodological Notes

- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for stereochemical assignments) .

- Theoretical framework integration : Link synthetic outcomes to concepts like Baldwin’s rules for cyclization or Curtin-Hammett kinetics for selectivity control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.